Avocadene 1-acetate

Catalog No.
S614398
CAS No.
24607-09-8
M.F
C19H36O4
M. Wt
328.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Avocadene 1-acetate

CAS Number

24607-09-8

Product Name

Avocadene 1-acetate

IUPAC Name

[(2S,4S)-2,4-dihydroxyheptadec-16-enyl] acetate

Molecular Formula

C19H36O4

Molecular Weight

328.5 g/mol

InChI

InChI=1S/C19H36O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-18(21)15-19(22)16-23-17(2)20/h3,18-19,21-22H,1,4-16H2,2H3/t18-,19-/m0/s1

InChI Key

NLBYRERHXBTBBR-OALUTQOASA-N

SMILES

CC(=O)OCC(CC(CCCCCCCCCCCC=C)O)O

Synonyms

2,4-dihydroxy-HDEAc, 2,4-dihydroxyheptadec-16-enyl acetate

Canonical SMILES

CC(=O)OCC(CC(CCCCCCCCCCCC=C)O)O

Isomeric SMILES

CC(=O)OC[C@H](C[C@H](CCCCCCCCCCCC=C)O)O

The exact mass of the compound Avocadene 1-acetate is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty alcohols [FA05]. However, this does not mean our product can be used or applied in the same or a similar way.

Avocadene 1-acetate (CAS 24607-09-8) is a highly purified, C19 long-chain polyhydroxylated fatty alcohol ester (acetogenin) naturally derived from Persea americana [1]. Characterized by a terminal acetate moiety, two secondary hydroxyl groups, and a single double bond, this lipid acts as a targeted inhibitor of acetyl-CoA carboxylase (ACC)[1], [2]. In procurement and assay design, it serves as a single-agent mechanistic probe for lipid metabolism and nematocidal screening, offering distinct physicochemical and biological profiles compared to crude avocado lipid mixtures (e.g., avocatin B) or its alkyne analog, avocadyne acetate[1].

Substituting pure avocadene 1-acetate with crude 'avocatin' mixtures or alternative avocado acetogenins compromises assay reproducibility and mechanistic clarity. Crude mixtures contain synergistic ratios of alkene and alkyne derivatives, making it impossible to isolate single-agent kinetic parameters in enzyme inhibition studies [1]. Furthermore, substitution with the alkyne analog (avocadyne acetate) introduces a measurable difference in ACC inhibitory potency, skewing structure-activity relationship (SAR) baselines [2]. Finally, utilizing the deacetylated free alcohol (avocadene) alters the partition coefficient and solubility, requiring complete reformulation of delivery vehicles in cell-based or in vivo models[3].

Differential Acetyl-CoA Carboxylase (ACC) Inhibition Potency

While both C17 avocado acetogenins inhibit acetyl-CoA carboxylase (ACC), their potencies differ based on the terminal aliphatic bond. Avocadene 1-acetate (possessing a terminal alkene) demonstrates an IC50 of 9.4 µM against ACC, whereas its alkyne analog, avocadyne acetate, exhibits a lower IC50 of 5.1 µM[1].

Evidence DimensionIC50 for Acetyl-CoA carboxylase (ACC) inhibition
Target Compound Data9.4 µM
Comparator Or BaselineAvocadyne acetate (5.1 µM)
Quantified Difference~1.8-fold difference in inhibitory potency
ConditionsIn vitro ACC enzyme inhibition assay

Procurement of the exact alkene vs. alkyne analog is required for establishing precise structure-activity relationships (SAR) in lipid metabolism drug discovery.

Unconfounded Enzyme Kinetic Derivation

Crude avocado extracts and avocatin mixtures (which contain both avocadene and avocadyne derivatives) confound the derivation of specific enzyme kinetics due to multi-component interactions. Procuring pure avocadene 1-acetate enables precise real-time NMR and HPLC monitoring of C. elegans ACC inhibition, allowing for the exact calculation of single-agent Vmax and Km parameters[1].

Evidence DimensionSuitability for deriving precise enzyme kinetic parameters
Target Compound DataEnables exact Vmax and Km calculation for ACC inhibition
Comparator Or BaselineAvocatin mixtures (confounds single-agent kinetics)
Quantified DifferenceBinary (Capable vs. Incapable of single-agent kinetic resolution)
ConditionsReal-time HPLC/NMR kinetics on partially purified C. elegans ACC

Pure compound procurement is an absolute requirement for structural biology and unconfounded enzymatic inhibition profiling.

Lipophilicity Shift via Terminal Acetylation

The terminal acetate moiety on avocadene 1-acetate fundamentally alters its solubility profile compared to the free alcohol (avocadene). While deacetylated avocadene possesses a predicted logP of 4.34 and an aqueous solubility of 39 mg/L, the acetylated form is significantly more lipophilic, necessitating different solvent and surfactant strategies for in vitro and in vivo dosing [1].

Evidence DimensionPartition coefficient (LogP) and aqueous solubility
Target Compound DataHighly lipophilic acetate ester profile
Comparator Or BaselineAvocadene (LogP ~4.34; Solubility ~39 mg/L)
Quantified DifferenceSubstantial reduction in aqueous solubility via primary hydroxyl acetylation
ConditionsStandard physicochemical property modeling

This difference in lipophilicity dictates that buyers must select different co-solvents or lipid emulsion vehicles depending on whether the acetylated or free alcohol is procured.

Lipid Metabolism and ACC Inhibition Assays

Due to its ability to resolve unconfounded enzyme kinetics, avocadene 1-acetate is a structurally precise choice for real-time NMR or HPLC assays targeting acetyl-CoA carboxylase (ACC) in metabolic disease models [1].

Anthelmintic and Nematocidal Drug Discovery

As a proven ACC inhibitor that causes paralysis and ROS production in C. elegans, this compound is suited for high-throughput screening against agricultural and veterinary parasitic nematodes [1].

Structure-Activity Relationship (SAR) Profiling

Providing a precise IC50 baseline of 9.4 µM against ACC, it serves as a baseline structural comparator against alkyne-bearing acetogenins for developing novel lipid metabolism modulators [2].

Physical Description

Solid

XLogP3

5.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

328.26135963 g/mol

Monoisotopic Mass

328.26135963 g/mol

Heavy Atom Count

23

Melting Point

58-59°C

Other CAS

24607-09-8

Use Classification

Fatty Acyls [FA] -> Fatty alcohols [FA05]

Dates

Last modified: 04-14-2024

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